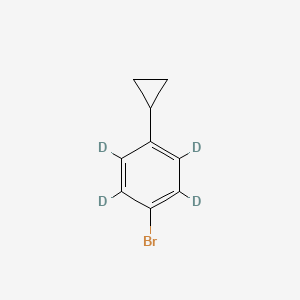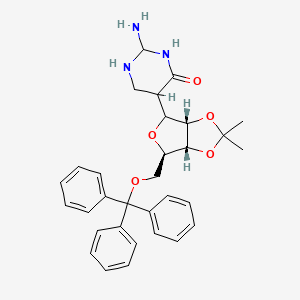
2',3'-Di-O-isopropylidene-5'-O-tritylpseudoisocytidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2’,3’-Di-O-isopropylidene-5’-O-tritylpseudoisocytidine is a biochemical compound that plays a critical role in the development and synthesis of antiviral drugs. It is primarily used for research purposes and acts as a precursor of nucleoside analogues in antiretroviral therapies to combat diseases such as HIV. The compound has a molecular formula of C31H31N3O5 and a molecular weight of 525.60 g/mol.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’,3’-Di-O-isopropylidene-5’-O-tritylpseudoisocytidine typically involves the protection of hydroxyl groups in nucleosides. The process begins with the selective protection of the 2’ and 3’ hydroxyl groups using isopropylidene groups. This is followed by the protection of the 5’ hydroxyl group with a trityl group. The reaction conditions often involve the use of acidic catalysts and anhydrous solvents to ensure the selective protection of the desired hydroxyl groups .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems helps in maintaining the reaction conditions and improving the yield and purity of the final product. The process involves stringent quality control measures to ensure the consistency and reliability of the compound for research purposes .
Chemical Reactions Analysis
Types of Reactions
2’,3’-Di-O-isopropylidene-5’-O-tritylpseudoisocytidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: The trityl and isopropylidene groups can be substituted with other protective groups or functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution reagents: Such as halogenating agents or nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield ketones or aldehydes, while reduction reactions may produce alcohols. Substitution reactions can result in the formation of various derivatives with different protective groups .
Scientific Research Applications
2’,3’-Di-O-isopropylidene-5’-O-tritylpseudoisocytidine has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of nucleoside analogues.
Biology: Plays a role in the study of nucleic acid interactions and enzyme mechanisms.
Medicine: Utilized in the development of antiviral drugs, particularly for HIV treatment.
Industry: Employed in the production of pharmaceuticals and biochemical research
Mechanism of Action
The mechanism of action of 2’,3’-Di-O-isopropylidene-5’-O-tritylpseudoisocytidine involves its conversion into active nucleoside analogues. These analogues mimic natural nucleosides and are incorporated into viral DNA during replication. This incorporation disrupts the viral replication process, thereby inhibiting the proliferation of the virus. The molecular targets include viral reverse transcriptase and other enzymes involved in nucleic acid synthesis.
Comparison with Similar Compounds
Similar Compounds
2,34,5-Di-O-isopropylidene-beta-D-fructopyranose: Used as chiral auxiliaries in Michael and Aldol addition reactions.
1,23,5-Di-O-isopropylidene-alpha-D-xylofuranose: Another compound with protective isopropylidene groups used in carbohydrate chemistry.
Uniqueness
2’,3’-Di-O-isopropylidene-5’-O-tritylpseudoisocytidine is unique due to its specific protective groups that allow for selective reactions and its role as a precursor in the synthesis of antiviral nucleoside analogues. Its ability to inhibit viral replication makes it a valuable compound in medicinal chemistry and antiviral drug development.
Properties
Molecular Formula |
C31H35N3O5 |
|---|---|
Molecular Weight |
529.6 g/mol |
IUPAC Name |
5-[(3aS,6R,6aR)-2,2-dimethyl-6-(trityloxymethyl)-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]-2-amino-1,3-diazinan-4-one |
InChI |
InChI=1S/C31H35N3O5/c1-30(2)38-26-24(37-25(27(26)39-30)23-18-33-29(32)34-28(23)35)19-36-31(20-12-6-3-7-13-20,21-14-8-4-9-15-21)22-16-10-5-11-17-22/h3-17,23-27,29,33H,18-19,32H2,1-2H3,(H,34,35)/t23?,24-,25?,26-,27+,29?/m1/s1 |
InChI Key |
MUPNHLGUVXHISC-SHMLRXTESA-N |
Isomeric SMILES |
CC1(O[C@@H]2[C@H](OC([C@@H]2O1)C3CNC(NC3=O)N)COC(C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6)C |
Canonical SMILES |
CC1(OC2C(OC(C2O1)C3CNC(NC3=O)N)COC(C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methanone, [(7S)-hexahydro-7-methyl-4-(phenylmethyl)-1H-1,4-diazepin-1-yl][5-methyl-2-(2H-1,2,3-triazol-2-yl)phenyl]-](/img/structure/B12329189.png)
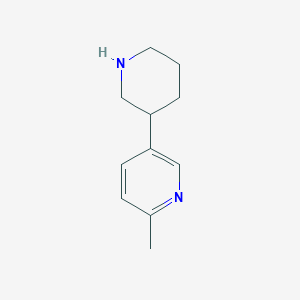
![tert-butyl N-[(2R,3R)-1-chloro-2-hydroxy-5,5-dimethylhexan-3-yl]carbamate](/img/structure/B12329200.png)
![(2R,3S,4E,5S)-3-(3,5-dichlorophenoxy)-2-[(3,5-dichlorophenoxy)methyl]-4-(fluoromethylidene)-5-methoxyoxolane](/img/structure/B12329204.png)
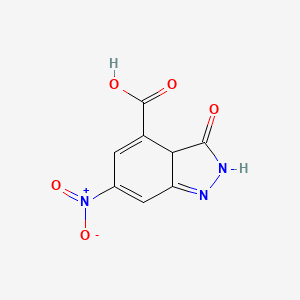
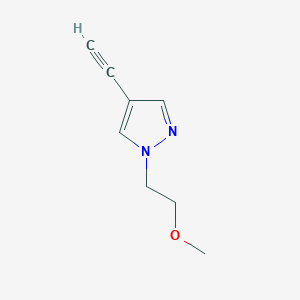
![1,2-Pyrrolidinedicarboxylic acid, 2-[(3-fluorophenyl)methyl]-, 1-(1,1-dimethylethyl) ester, (2S)-](/img/structure/B12329215.png)
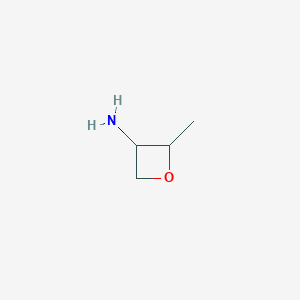
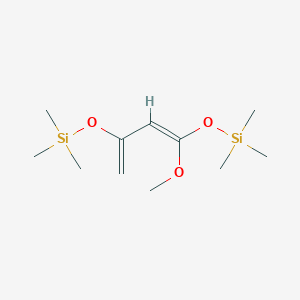
![{1-[(pyrrolidin-2-yl)methyl]-1H-1,2,3-triazol-4-yl}methanol](/img/structure/B12329232.png)
![5-Benzofuranol, 2-[2-(phenylmethoxy)phenyl]-](/img/structure/B12329234.png)
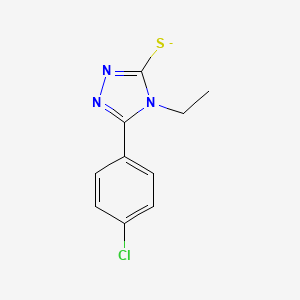
![tert-Butyl3-[3-(hydroxymethyl)oxetan-3-yl]propanoate](/img/structure/B12329241.png)
